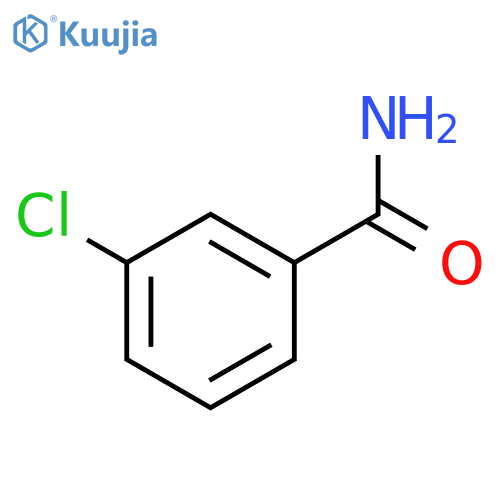Cas no 618-48-4 (3-Chlorobenzamide)

3-Chlorobenzamide structure
商品名:3-Chlorobenzamide
3-Chlorobenzamide 化学的及び物理的性質
名前と識別子
-
- m-Chlorobenzamide
- 3-Chlorobenzamide
- 3-Chloro-benzamide
- 3-chloro-benzoic acid amide
- Benzamide,3-chloro
- Benzamide,m-chloro
- EINECS 210-554-7
- Benzamide, 3-chloro-
- Benzamide, m-chloro- (8CI)
- MJTGQALMWUUPQM-UHFFFAOYSA-N
- Benzamide, m-chloro-
- 5-chlorobenzamide
- PubChem3618
- C11731
- HMS1780A07
- 3-CHLOROBENZAMIDE, AldrichCPR
- STR00492
- BDBM50106202
- VZ2668
- CHEMBL419245
- Z33546479
- BRN 1859940
- SB76053
- SY030316
- SCHEMBL283924
- EN300-29411
- A833448
- CHEBI:10587
- AKOS001129740
- CS-0151380
- J-512310
- Q27108665
- InChI=1/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10
- NS00034815
- 618-48-4
- FT-0615454
- SCHEMBL11557655
- WCE
- D70126
- DTXSID10210799
- MFCD00014799
- DB-054006
- Benzamide, m-chloro-(8CI)
- DTXCID90133290
-
- MDL: MFCD00014799
- インチ: 1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
- InChIKey: MJTGQALMWUUPQM-UHFFFAOYSA-N
- ほほえんだ: ClC1=C([H])C([H])=C([H])C(C(N([H])[H])=O)=C1[H]
- BRN: 1859940
計算された属性
- せいみつぶんしりょう: 155.01400
- どういたいしつりょう: 155.013792
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25℃)
- 密度みつど: 1.2187 (rough estimate)
- ゆうかいてん: 133.0 to 136.0 deg-C
- ふってん: 273.7 °C at 760 mmHg
- フラッシュポイント: 119.4 °C
- 屈折率: 1.5618 (estimate)
- PSA: 43.09000
- LogP: 2.13920
3-Chlorobenzamide セキュリティ情報
- 危険カテゴリコード: 36/37/38-43
- セキュリティの説明: S24/25
- RTECS番号:CV2443774
-
危険物標識:

- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
3-Chlorobenzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-Chlorobenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222020-100g |
3-Chlorobenzamide |
618-48-4 | 98% | 100g |
¥1600 | 2023-04-13 | |
| Enamine | EN300-29411-0.5g |
3-chlorobenzamide |
618-48-4 | 95% | 0.5g |
$19.0 | 2023-09-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0562-25G |
3-Chlorobenzamide |
618-48-4 | >98.0%(N) | 25g |
¥690.00 | 2024-04-16 | |
| Enamine | EN300-29411-0.05g |
3-chlorobenzamide |
618-48-4 | 95% | 0.05g |
$19.0 | 2023-09-06 | |
| eNovation Chemicals LLC | D752243-25g |
3-CHLOROBENZAMIDE |
618-48-4 | 98% | 25g |
$105 | 2024-06-06 | |
| Enamine | EN300-29411-10.0g |
3-chlorobenzamide |
618-48-4 | 95% | 10.0g |
$34.0 | 2023-02-14 | |
| TRC | C429078-1g |
3-Chlorobenzamide |
618-48-4 | 1g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PN621-100g |
3-Chlorobenzamide |
618-48-4 | 98.0%(N) | 100g |
¥3696.0 | 2022-05-30 | |
| TRC | C429078-100mg |
3-Chlorobenzamide |
618-48-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C429078-500mg |
3-Chlorobenzamide |
618-48-4 | 500mg |
$ 65.00 | 2022-06-06 |
3-Chlorobenzamide 関連文献
-
Lingaswamy Kadari,William Erb,Thierry Roisnel,Palakodety Radha Krishna,Florence Mongin New J. Chem. 2020 44 15928
-
Mrinal Bhunia,Sumeet Ranjan Sahoo,Arpan Das,Jasimuddin Ahmed,Sreejyothi P.,Swadhin K. Mandal Chem. Sci. 2020 11 1848
-
Showkat Ahmad Bhat,Mohammad Yaqoob Bhat,Suhail A. Rather,Ifshana Gani,Khursheed Ahmad Bhat,Qazi Naveed Ahmed Org. Biomol. Chem. 2022 20 8197
-
4. The dipole moments, molar Kerr constants, and solution-state conformations of some substituted benzamidesRaymond K. Pierens,Alan J. Williams J. Chem. Soc. Perkin Trans. 2 1980 235
-
Ke Yang,Yuqi Wang,Xinyong Chen,Adnan A. Kadi,Hoong-Kun Fun,Hao Sun,Yan Zhang,Hongjian Lu Chem. Commun. 2015 51 3582
推奨される供給者
Amadis Chemical Company Limited
(CAS:618-48-4)3-Chlorobenzamide

清らかである:99%
はかる:100g
価格 ($):216.0